1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol, also known as DFSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFSP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .
Biochemical Pathways
The inhibition of PARP leads to the disruption of several biochemical pathways. The most significant of these is the DNA repair pathway. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Result of Action
The result of the compound’s action is a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibits moderate to significant efficacy against these cells, with an IC50 value of 18 µM .
Advantages and Limitations for Lab Experiments
1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several advantages as a research tool, including its ability to selectively modulate specific neurotransmitter systems and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are many potential future directions for research on 1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol can be synthesized using a variety of methods, including the reaction of 1-(4-chlorobutyl)-4-(2,5-difluorophenylsulfonyl)piperazine with 2-propanol. Other methods involve the use of different starting materials and reagents, but the overall process typically involves several steps of chemical reactions and purification.
Scientific Research Applications
1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has been used in many scientific research applications, including the study of neurotransmitter systems, ion channels, and enzyme kinetics. It has also been investigated for its potential as a therapeutic agent for various diseases, including Parkinson's disease, depression, and anxiety disorders.
properties
IUPAC Name |
1-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)13-8-11(14)2-3-12(13)15/h2-3,8,10,18H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALTGQDDTXITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.